molecular formula C8H14BrNO B14890904 1-(Bromoacetyl)-4-methylpiperidine

1-(Bromoacetyl)-4-methylpiperidine

Cat. No.: B14890904
M. Wt: 220.11 g/mol
InChI Key: SURLJDQUXJXBPR-UHFFFAOYSA-N
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Description

Piperidine, 1-(bromoacetyl)-4-methyl- is an organic compound that belongs to the class of piperidine derivatives Piperidine itself is a six-membered heterocyclic amine with the molecular formula (CH₂)₅NH The compound 1-(bromoacetyl)-4-methyl- piperidine is characterized by the presence of a bromoacetyl group attached to the nitrogen atom and a methyl group at the fourth position of the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(bromoacetyl)-4-methyl- piperidine typically involves the following steps:

    Starting Material: The synthesis begins with 4-methylpiperidine as the starting material.

    Bromoacetylation: The bromoacetyl group is introduced by reacting 4-methylpiperidine with bromoacetyl bromide in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield.

    Purification: The crude product is purified using standard techniques such as recrystallization or column chromatography to obtain the pure 1-(bromoacetyl)-4-methyl- piperidine.

Industrial Production Methods

Industrial production of 1-(bromoacetyl)-4-methyl- piperidine may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems might be employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: 1-(bromoacetyl)-4-methyl- piperidine can undergo nucleophilic substitution reactions due to the presence of the bromoacetyl group. Common nucleophiles include amines, thiols, and alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions. For example, the bromoacetyl group can be reduced to an acetyl group using reducing agents like lithium aluminum hydride.

    Cyclization Reactions: The compound can participate in cyclization reactions to form various heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, products such as azides, thiocyanates, and ethers can be formed.

    Oxidation Products: Oxidation can yield products like carboxylic acids or ketones.

    Reduction Products: Reduction typically yields the corresponding acetyl derivatives.

Scientific Research Applications

1-(bromoacetyl)-4-methyl- piperidine has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting the central nervous system.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds.

    Biological Studies: It is used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.

    Industrial Applications: The compound is used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(bromoacetyl)-4-methyl- piperidine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand. The bromoacetyl group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The piperidine ring can interact with various molecular targets, including neurotransmitter receptors and ion channels, affecting their function and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Piperidine: The parent compound, piperidine, is a simple heterocyclic amine with a wide range of applications in organic synthesis and medicinal chemistry.

    4-Methylpiperidine: A derivative of piperidine with a methyl group at the fourth position, used as an intermediate in the synthesis of pharmaceuticals.

    1-(Bromoacetyl)piperidine: Similar to 1-(bromoacetyl)-4-methyl- piperidine but lacks the methyl group at the fourth position.

Uniqueness

1-(bromoacetyl)-4-methyl- piperidine is unique due to the presence of both the bromoacetyl and methyl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for specific interactions with molecular targets, making it valuable in the design of novel pharmaceuticals and research compounds.

Properties

IUPAC Name

2-bromo-1-(4-methylpiperidin-1-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14BrNO/c1-7-2-4-10(5-3-7)8(11)6-9/h7H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SURLJDQUXJXBPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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